1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane
Overview
Description
The compound “1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane” is likely a benzoyl derivative of 1,4-diazepane, with a trifluoromethyl group attached to the benzoyl moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 4-(Trifluoromethyl)benzoyl chloride, which is an important raw material and intermediate used in Organic Synthesis .Molecular Structure Analysis
The compound likely contains a seven-membered diazepane ring attached to a benzoyl group, which in turn has a trifluoromethyl group attached to it .Chemical Reactions Analysis
The compound, due to the presence of the benzoyl group, might undergo reactions typical of carbonyl compounds. The trifluoromethyl group might also influence the reactivity of the compound .Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression and is overexpressed in many types of cancer. Inhibition of HDAC leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In addition to its antitumor and antiviral activity, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the development of drugs for the treatment of anxiety and insomnia.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. This compound also has a unique structure and properties that make it a promising candidate for drug discovery and other scientific research applications. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of 1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane. One of the most significant directions is the development of this compound-based drugs for the treatment of cancer and viral infections. Another direction is the exploration of the mechanism of action of this compound and the identification of other potential targets for the compound. Additionally, the development of new synthesis methods for this compound may allow for the production of derivatives with enhanced properties and activities.
Conclusion:
This compound is a novel compound that has shown promising results in various scientific research applications. The synthesis of this compound is relatively simple, and the compound has a unique structure and properties that make it a potential candidate for drug discovery and other scientific research applications. This compound has significant biochemical and physiological effects, including antitumor, antiviral, anti-inflammatory, and analgesic activity. The development of this compound-based drugs and the exploration of the mechanism of action of this compound are promising future directions for research and development in this field.
Scientific Research Applications
1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane has shown promising results in various scientific research applications. One of the most significant applications of this compound is in drug discovery. This compound has been shown to have potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. This compound has also been shown to have antiviral activity against the hepatitis C virus and may be a potential treatment for hepatitis C.
Safety and Hazards
properties
IUPAC Name |
1,4-diazepan-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-2-10(3-5-11)12(19)18-8-1-6-17-7-9-18/h2-5,17H,1,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTADPKATNWIEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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